molecular formula C10H15NO2 B8711709 (2-Cyclopentyl-5-methyl-1,3-oxazol-4-yl)methanol CAS No. 89724-29-8

(2-Cyclopentyl-5-methyl-1,3-oxazol-4-yl)methanol

Cat. No. B8711709
M. Wt: 181.23 g/mol
InChI Key: SZNMXUSFQCIYCS-UHFFFAOYSA-N
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Patent
US04602027

Procedure details

A mixture of 2-cyclopentyl-5-methyl-4-oxazolecarboxylic acid (7.0 g) and thionyl chloride (14 ml) was refluxed with stirring for 40 minutes. The thionyl chloride was completely distilled off and the residue was dissolved in dimethoxyethane (70 ml). The solution was added dropwise to a mixture of sodium borohydride (2.7 g) and dimethoxyethane (50 ml) with ice-cooling and stirring. The mixture was stirred for 30 minutes, adjusted to pH 2 with 2N hydrochloric acid and refluxed for 30 minutes. The solvent was then distilled off and aqueous sodium hydrogen carbonate was added. The mixture was extracted with ethyl ether and the ethyl ether layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled off and the residue was purified by chromatography using silica gel (75 g) [eluent: hexane-acetone (7:3)] to give 2-cyclopentyl-4-hydoxymethyl-5-methyloxazole as an oil; yield 4.0 g (61.5%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]2[O:7][C:8]([CH3:14])=[C:9]([C:11](O)=[O:12])[N:10]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.S(Cl)(Cl)=O>>[CH:1]1([C:6]2[O:7][C:8]([CH3:14])=[C:9]([CH2:11][OH:12])[N:10]=2)[CH2:2][CH2:3][CH2:4][CH2:5]1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C1(CCCC1)C=1OC(=C(N1)C(=O)O)C
Name
Quantity
14 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
DISTILLATION
Type
DISTILLATION
Details
The thionyl chloride was completely distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dimethoxyethane (70 ml)
ADDITION
Type
ADDITION
Details
The solution was added dropwise to a mixture of sodium borohydride (2.7 g) and dimethoxyethane (50 ml) with ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
stirring
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off
ADDITION
Type
ADDITION
Details
aqueous sodium hydrogen carbonate was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl ether
WASH
Type
WASH
Details
the ethyl ether layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C1(CCCC1)C=1OC(=C(N1)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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